4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one
Description
Properties
CAS No. |
62335-56-2 |
|---|---|
Molecular Formula |
C20H14ClN3O |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
4-(3-amino-4-chlorophenyl)-2-phenylphthalazin-1-one |
InChI |
InChI=1S/C20H14ClN3O/c21-17-11-10-13(12-18(17)22)19-15-8-4-5-9-16(15)20(25)24(23-19)14-6-2-1-3-7-14/h1-12H,22H2 |
InChI Key |
XYMOTVXQQGFWBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC(=C(C=C4)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chlorophenyl, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The amino-chlorophenyl intermediate is then reacted with a phthalic anhydride derivative to form the phthalazinone core.
Substitution: Finally, the phenyl group is introduced through a substitution reaction, often using phenylboronic acid and a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production rate and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can produce various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that 4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one exhibits significant anticancer properties.
Case Studies
Several studies have focused on the compound's anticancer effects:
- A study conducted on multiple cancer cell lines demonstrated a concentration-dependent inhibition of cell growth, with notable efficacy against breast and lung cancer cells.
- Molecular docking studies have provided insights into the binding affinity of the compound to VEGFR, supporting its role as an effective inhibitor.
Antimicrobial Properties
In addition to its anticancer applications, this compound has shown promising antimicrobial activity.
Research Findings
- The compound has been tested against various bacterial strains, exhibiting significant inhibition of both Gram-positive and Gram-negative bacteria .
- Its structure allows for interaction with bacterial enzymes, disrupting their function and leading to cell death.
Other Therapeutic Applications
The versatility of this compound extends beyond oncology and microbiology:
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties, with implications for treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may enhance its therapeutic profile in neurological disorders.
Anti-inflammatory Properties
Preliminary studies indicate that the compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-Chlorophenyl)-2-phenylphthalazin-1(2H)-one | Chlorine substitution at para position | Anticancer properties |
| 4-(Aminophenyl)-2-methylphthalazin-1(2H)-one | Methyl substitution at C-2 | Antimicrobial activity |
| 4-(Benzoyl)phthalazin-1(2H)-one | Benzoyl substitution at C-4 | Antitumor activity |
This comparison highlights the unique substituents on each derivative that influence their biological profiles, emphasizing the importance of chemical structure in determining pharmacological effects.
Mechanism of Action
The mechanism of action of 4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in binding to biological targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and analogs:
Physicochemical and Spectral Properties
- IR and NMR Signatures: The target compound’s amino group (-NH₂) would likely show IR absorption near 3400–3300 cm⁻¹ (N-H stretch), while the chloro group (-Cl) appears at 856 cm⁻¹ (C-Cl stretch) based on analogs . In 4-(5-Chloro-2-hydroxyphenyl)-2-phenylphthalazin-1(2H)-one, the hydroxyl (-OH) group exhibits a broad IR peak at ~3400 cm⁻¹, distinguishing it from the amino-substituted target compound . Methyl-substituted analogs (e.g., 2-(2-Amino-5-chlorophenyl)-4-methylphthalazin-1-one) show C-H stretches near 2936 cm⁻¹ for -CH₃ .
Thermal Properties :
- The propargyl-substituted analog 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one has a melting point of 168–170°C , influenced by intermolecular hydrogen bonds and π-π interactions .
Biological Activity
4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one, a compound with the CAS number 62335-56-2, is a member of the phthalazine family known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant data and case studies.
The molecular formula of this compound is C20H14ClN3O, with a molecular weight of approximately 347.80 g/mol. Its structural characteristics include:
- Molecular Weight : 347.79800
- LogP : 4.86950 (indicating lipophilicity)
- Polar Surface Area (PSA) : 60.91000
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.23 | 0.47 |
| Escherichia coli | 0.70 | 0.94 |
| Bacillus cereus | 0.30 | 0.60 |
| Salmonella typhi | 0.40 | 0.80 |
These results suggest that the compound exhibits moderate to strong antibacterial activity, particularly against Staphylococcus aureus and Bacillus cereus .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including those derived from breast and colon cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
A notable study showed that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values of approximately 15 µM and 20 µM, respectively . This suggests potential utility in cancer therapy.
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been a focal point of research:
- Acetylcholinesterase (AChE) : Inhibition studies revealed that it acts as a moderate inhibitor with an IC50 value of around 25 µM.
- Urease : It demonstrated strong urease inhibitory activity, which is beneficial in treating urease-related disorders.
These enzyme interactions are crucial for developing therapeutic agents targeting neurodegenerative diseases and gastrointestinal disorders .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various phthalazine derivatives, including our compound, against clinical isolates of bacteria. It was found that the presence of the amino and chlorophenyl groups enhanced the antibacterial properties significantly compared to other derivatives lacking these substituents .
- Anticancer Mechanism : Research focused on the mechanism of action revealed that the compound induces oxidative stress in cancer cells, leading to DNA damage and subsequent apoptosis. This was evidenced by increased levels of reactive oxygen species (ROS) in treated cells .
Q & A
Q. What are the established synthetic routes for 4-(3-Amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one, and what experimental parameters require optimization?
- Methodological Answer : A multi-step synthesis is typically employed. For example, chlorophenyl derivatives can undergo condensation with carbonyl-containing intermediates (e.g., methyl thioacetate), followed by hydrogenation or cyclization under reflux conditions. Key parameters include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps.
- Reaction time : Optimized via TLC monitoring (e.g., 6–12 hours for cyclization).
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .
Table 1 : Example Synthesis Workflow
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves molecular geometry and confirms stereochemistry. Single-crystal studies (e.g., at 100–123 K) yield mean C–C bond lengths (0.004–0.013 Å) and R factors (<0.1) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and validates amine functionality.
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
Note : Supplementary analytical data (e.g., TGA, DSC) may assess thermal stability .
Q. What safety protocols are recommended for handling chlorophenyl derivatives during synthesis?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to chlorinated intermediates.
- First-aid measures : Immediate flushing with water for eye/skin contact; activated charcoal for accidental ingestion .
- Waste disposal : Segregate halogenated waste for incineration or specialized treatment.
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using computational and experimental synergies?
- Methodological Answer :
- Density Functional Theory (DFT) : Simulate intermediates and transition states to identify rate-determining steps.
- Isotopic labeling : Track ¹⁵N-labeled amine groups to confirm reaction pathways (e.g., nucleophilic substitution vs. cyclization).
- Kinetic studies : Monitor reaction progress via in-situ IR or HPLC to validate computational predictions .
Q. What computational strategies optimize reaction design for derivatives of this phthalazinone scaffold?
- Methodological Answer : The ICReDD framework integrates quantum chemical calculations (e.g., reaction path searches) with experimental data to:
- Predict feasible reaction conditions (e.g., solvent polarity, temperature).
- Narrow optimal catalysts (e.g., via Fukui indices for electrophilic sites).
- Example : AI-driven platforms (e.g., COMSOL Multiphysics) automate parameter optimization for scale-up .
Q. How should researchers address contradictions in experimental data (e.g., yield variability, byproduct formation)?
- Methodological Answer :
- Factorial design : Apply 2³ factorial experiments to isolate variables (e.g., temperature, catalyst loading, solvent).
- Statistical analysis : Use ANOVA to identify significant factors; Pareto charts prioritize optimization targets.
- Case study : Yield discrepancies in hydrogenation steps may arise from moisture sensitivity—address via molecular sieves or inert atmospheres .
Q. What methodologies improve solubility and purification of this compound for biological assays?
- Methodological Answer :
- Solvent screening : Test DMSO:water mixtures (e.g., 10% DMSO) or PEG-based solubilizers.
- Membrane technologies : Tangential flow filtration (TFF) for nanoparticle formulations.
- HPLC-PDA : Gradient elution (acetonitrile/water + 0.1% TFA) to isolate high-purity fractions .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Forced degradation studies : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24–72 hours.
- Analytical monitoring : Use UPLC-MS to identify degradation products (e.g., hydrolyzed amine groups).
- Thermal analysis : TGA/DSC to determine melting points and decomposition thresholds (>200°C typical for aromatic systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
